1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step involves the reaction of the triazole intermediate with a difluoromethoxy-containing reagent, such as difluoromethyl ether, under controlled conditions.
Coupling with the phenyl and methyl groups: The final step involves coupling the triazole intermediate with the desired phenyl and methyl groups using standard coupling reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar difluoromethoxy groups, used as a precursor to high-performance polymers.
Bis(4-fluorophenyl)methanone: Another compound with fluorophenyl groups, used in the synthesis of advanced materials.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure combined with the difluoromethoxy and methylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16F2N4O2 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O2/c1-11-4-3-5-13(10-11)22-17(25)16-21-12(2)24(23-16)14-6-8-15(9-7-14)26-18(19)20/h3-10,18H,1-2H3,(H,22,25) |
InChI Key |
IRRZKJXRLLTRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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